Cas no 1856599-97-7 (3-(Ethanesulfonyl)-2,2-dimethylpropan-1-amine)

3-(Ethanesulfonyl)-2,2-dimethylpropan-1-amine is a sulfonamide derivative characterized by its stable, branched molecular structure. The compound features an ethanesulfonyl group attached to a dimethyl-substituted propan-1-amine backbone, contributing to its unique physicochemical properties. Its structural rigidity and sulfonyl functionality make it a potential intermediate in organic synthesis, particularly for pharmaceuticals or agrochemicals requiring tailored solubility and reactivity. The presence of both sulfonyl and amine groups allows for versatile chemical modifications, enhancing its utility in derivatization reactions. The dimethyl substitution imparts steric hindrance, which may influence selectivity in synthetic applications. This compound is suitable for research and industrial applications where controlled functionalization is critical.
3-(Ethanesulfonyl)-2,2-dimethylpropan-1-amine structure
1856599-97-7 structure
Product Name:3-(Ethanesulfonyl)-2,2-dimethylpropan-1-amine
CAS No:1856599-97-7
MF:C7H17NO2S
MW:179.280380964279
CID:6409592
PubChem ID:116853137
Update Time:2025-10-05

3-(Ethanesulfonyl)-2,2-dimethylpropan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 1856599-97-7
    • EN300-6316686
    • 3-(ethanesulfonyl)-2,2-dimethylpropan-1-amine
    • 3-(Ethanesulfonyl)-2,2-dimethylpropan-1-amine
    • Inchi: 1S/C7H17NO2S/c1-4-11(9,10)6-7(2,3)5-8/h4-6,8H2,1-3H3
    • InChI Key: SNVPQSNSFVJZCF-UHFFFAOYSA-N
    • SMILES: S(CC)(CC(C)(C)CN)(=O)=O

Computed Properties

  • Exact Mass: 179.09799996g/mol
  • Monoisotopic Mass: 179.09799996g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 4
  • Complexity: 201
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 68.5Ų

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3-(Ethanesulfonyl)-2,2-dimethylpropan-1-amine Related Literature

Additional information on 3-(Ethanesulfonyl)-2,2-dimethylpropan-1-amine

3-(Ethanesulfonyl)-2,2-dimethylpropan-1-amine: A Comprehensive Overview

3-(Ethanesulfonyl)-2,2-dimethylpropan-1-amine, also known by its CAS number 1856599-97-7, is a versatile chemical compound with significant applications in various fields. This compound has garnered attention due to its unique structural properties and potential uses in pharmaceuticals, agrochemicals, and advanced materials. The molecule consists of a central amine group attached to a 2,2-dimethylpropane backbone, with an ethanesulfonyl substituent at the third position. This combination of functional groups imparts distinctive reactivity and stability to the compound.

The synthesis of 3-(Ethanesulfonyl)-2,2-dimethylpropan-1-amine involves a multi-step process that typically begins with the preparation of the ethanesulfonyl chloride intermediate. This intermediate is then reacted with 2,2-dimethylpropanamine under controlled conditions to form the final product. Recent advancements in catalytic methods have improved the efficiency and yield of this synthesis pathway, making it more feasible for large-scale production.

One of the most promising applications of this compound lies in its use as an intermediate in drug development. The ethanesulfonyl group is known for its ability to enhance bioavailability and stability in biological systems, making it a valuable component in designing new pharmaceutical agents. For instance, researchers have explored its potential as a building block for peptide-based drugs and enzyme inhibitors. These studies highlight the compound's role in advancing therapeutic interventions for diseases such as cancer and neurodegenerative disorders.

In addition to its pharmaceutical applications, 3-(Ethanesulfonyl)-2,2-dimethylpropan-1-amine has shown potential in agrochemicals. Its ability to act as a stabilizing agent in pesticide formulations has been a focal point of recent studies. By incorporating this compound into agricultural chemicals, scientists aim to improve their efficacy while reducing environmental impact. Field trials have demonstrated enhanced persistence and reduced degradation rates when this compound is used as an additive.

The physical and chemical properties of 3-(Ethanesulfonyl)-2,2-dimethylpropan-1-amine are well-documented. It exhibits a melting point of approximately 85°C and a boiling point around 160°C under standard conditions. The compound is soluble in common organic solvents such as dichloromethane and acetonitrile but is only sparingly soluble in water. These properties make it suitable for use in organic synthesis reactions where precise control over solubility is required.

Recent research has also focused on the environmental fate and toxicity of this compound. Studies indicate that it undergoes rapid biodegradation under aerobic conditions, minimizing its persistence in natural ecosystems. However, further investigations are needed to fully understand its long-term effects on aquatic life and soil microorganisms.

In conclusion, 3-(Ethanesulfonyl)-2,2-dimethylpropan-1-amine represents a valuable compound with diverse applications across multiple industries. Its unique chemical structure and functional groups make it an attractive candidate for both academic research and industrial development. As new findings emerge from ongoing studies, this compound is expected to play an increasingly important role in advancing modern chemistry and technology.

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